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Introduction
MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine dye with

intrinsic tumor-targeting properties.[1][2] Its unique ability to preferentially accumulate in cancer

cells over normal cells has positioned it as a valuable tool in cancer research, diagnostics, and

the development of targeted therapies. This technical guide provides a comprehensive

overview of MHI-148, including its mechanism of action, key quantitative data, experimental

protocols, and applications.

Core Properties and Mechanism of Action
MHI-148's tumor specificity stems from its interaction with the tumor microenvironment and

specific cellular transporters. The dye is a lipophilic cation that is preferentially taken up and

retained in the mitochondria of tumor cells, which exhibit a higher membrane potential than

normal cells.[3] This accumulation is primarily mediated by organic anion-transporting

polypeptides (OATPs), a family of transmembrane solute carriers that are often overexpressed

in various cancer cells.[4][5] The hypoxic conditions frequently found in the tumor

microenvironment can further enhance the uptake of MHI-148. Once inside the cancer cells,

MHI-148 accumulates in both the mitochondria and lysosomes.[1][2][4]

This selective accumulation allows for high-contrast in vivo imaging of tumors and provides a

mechanism for the targeted delivery of therapeutic agents.[4]
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Quantitative Data
The following tables summarize the key quantitative properties of MHI-148, compiled from

various research applications.

Optical Properties
Property Value Notes

Synonym IR-808

Absorption Maximum (λ_abs_) ~774 nm
In solution. May shift to ~794

nm upon conjugation.

Emission Maximum (λ_em_) ~808 nm In the near-infrared spectrum.

Excitation Range (for imaging) 740–845 nm
Typical filter set range used in

in vivo imaging systems.[1][3]

Emission Range (for imaging) 740–830 nm
Typical filter set range used in

in vivo imaging systems.[1][3]

Quantum Yield 5–6.5% (estimated)

Based on similar heptamethine

cyanine dyes in the NIR-Ib

window.[6]

Molar Extinction Coefficient High

Described as having a high

molar absorption coefficient,

though a specific value is not

consistently reported.[7]

In Vitro Experimental Parameters
Parameter Value Application

Concentration for Cellular

Uptake
10–20 µM For fluorescence microscopy.

Incubation Time for Cellular

Uptake
30 minutes – 1 hour

For observing intracellular

accumulation.

Concentration for Cytotoxicity

Assays
0–1.5 µM

To assess the dye's toxicity

over several days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15555398?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10777594/
https://d-nb.info/1324149167/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC10777594/
https://d-nb.info/1324149167/34
https://www.researchgate.net/figure/Chemical-structure-of-IR-X-and-optical-properties-of-IR-808-A-Chemical-structure-of_fig1_326802719
https://www.researchgate.net/figure/Preferential-uptake-and-retention-of-MHI-148-A-MHI-148-chemical-structure-B-Ex-vivo_fig2_317282071
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Experimental Parameters
Parameter Value Animal Model

Dosage for Imaging 1.5 µmol/kg – 50 nmol/mouse
Intravenous or intraperitoneal

injection.

Imaging Timepoint 1 hour – 3 days

Peak tumor accumulation is

often observed around 12-24

hours post-injection.[4]

Signaling and Experimental Workflow Diagrams
MHI-148 Tumor-Specific Uptake Pathway
This diagram illustrates the proposed mechanism for the selective accumulation of MHI-148 in

cancer cells.
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Caption: Mechanism of MHI-148 selective uptake and accumulation in cancer cells.

Experimental Workflow: In Vitro Cellular Uptake Assay
The following diagram outlines a typical workflow for assessing the uptake of MHI-148 in

cancer cell lines versus normal cell lines.
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Workflow for In Vitro Cellular Uptake Assay
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Caption: A typical workflow for an in vitro MHI-148 cellular uptake experiment.
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Logical Relationship: MHI-148 as a Theranostic Agent
This diagram illustrates the dual role of MHI-148 as both a diagnostic (imaging) and therapeutic

(drug delivery) agent, a concept known as theranostics.
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Caption: The dual diagnostic and therapeutic applications of MHI-148.

Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxicity of MHI-148 on both cancer and normal cell lines.

Cell Seeding: Seed cancer cells (e.g., HT-29) and normal fibroblasts (e.g., NIH3T3) in 96-

well plates at a density of 10,000 cells/well.

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
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Treatment: Treat the cells with varying concentrations of MHI-148 (e.g., 0.01, 0.05, 0.1, 0.5,

and 1.5 µM). Include untreated cells as a control.

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

Cell Viability Assessment: At each time point, assess cell viability using a standard method

such as the MTT assay.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vitro Cellular Uptake Assay
Objective: To visualize and compare the uptake of MHI-148 in cancer cells versus normal cells.

Cell Seeding: Seed cancer cells and normal cells in confocal dishes or chamber slides and

incubate for 24 hours.

Treatment: Treat the cells with MHI-148 (e.g., 10 µM in serum-free media).

Incubation: Incubate for 30 minutes at 37°C.

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound

dye.

Counterstaining (Optional): Counterstain with a nuclear stain like DAPI.

Fixation (Optional): Fix the cells with 4% paraformaldehyde.

Imaging: Acquire images using a fluorescence microscope equipped with appropriate near-

infrared filters.

In Vivo Tumor Imaging and Biodistribution Study
Objective: To evaluate the tumor-targeting ability and biodistribution of MHI-148 in a tumor-

bearing animal model.

Animal Model: Establish a tumor model, for example, by subcutaneously injecting human

cancer cells (e.g., HT-29) into immunocompromised mice.
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Dye Administration: Once tumors reach a suitable size (e.g., ~200 mm³), intravenously inject

the mice with MHI-148 (e.g., 2 mg/kg).

In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48, and 72 hours),

perform whole-body NIR fluorescence imaging using an in vivo imaging system.

Ex Vivo Biodistribution: At a predetermined time point (e.g., 12 hours post-injection),

euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen,

kidneys).

Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to quantify

the fluorescence intensity in each tissue.

Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to

determine the biodistribution profile of MHI-148.

Conjugation of MHI-148 to Paclitaxel (PTX-MHI)
Objective: To synthesize a paclitaxel-MHI-148 conjugate for targeted chemotherapy.

Reaction Setup: The conjugation is typically achieved through an ester formation reaction

between the carboxylic acid group on MHI-148 and a hydroxyl group on paclitaxel. This

reaction is often facilitated by coupling agents.

Purification: After the reaction, the PTX-MHI conjugate is purified to remove unreacted PTX

and MHI-148. Dialysis is a common method for purification, taking advantage of the higher

molecular weight of the conjugate.

Characterization: Confirm the successful conjugation and purity of PTX-MHI using

techniques such as:

UV-Vis Spectroscopy: The absorbance spectrum of the conjugate should exhibit peaks

characteristic of both PTX and MHI-148.

Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the PTX-MHI

conjugate.
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Conclusion
MHI-148 is a powerful and versatile near-infrared fluorescent dye with significant potential in

oncology research and development. Its inherent tumor-targeting capabilities, coupled with its

favorable optical properties, make it an excellent candidate for a wide range of applications,

from non-invasive tumor imaging to the targeted delivery of potent anticancer drugs. The

protocols and data presented in this guide offer a solid foundation for researchers and

scientists looking to incorporate MHI-148 into their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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